2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

Catalog No.
S2737809
CAS No.
866814-08-6
M.F
C27H26N2O5S
M. Wt
490.57
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinol...

CAS Number

866814-08-6

Product Name

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

IUPAC Name

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

Molecular Formula

C27H26N2O5S

Molecular Weight

490.57

InChI

InChI=1S/C27H26N2O5S/c1-4-19-9-14-24-22(15-19)27(31)25(35(32,33)21-12-10-20(34-3)11-13-21)16-29(24)17-26(30)28-23-8-6-5-7-18(23)2/h5-16H,4,17H2,1-3H3,(H,28,30)

InChI Key

SUOWCOLLKSSQLY-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C

Solubility

not available
  • Origin: There is no available information on the origin or natural source of this specific compound. It is likely a synthetic molecule designed for research purposes.
  • Significance: Without specific research data, it is difficult to determine the exact significance of this compound. Compounds with similar structures are often investigated for their potential biological activity, such as anti-cancer or anti-inflammatory properties.

Molecular Structure Analysis

The key features of the molecule include:

  • Quinolone core: The core structure is a quinolone ring, a nitrogen-containing heterocycle known for its biological activity [].
  • Functional groups: The molecule contains several functional groups, including:
    • A ketone (C=O) group on the quinolone ring, contributing to its carbonyl functionality [].
    • A methoxy group (OCH3) on the phenyl ring, which can affect solubility and electronic properties.
    • An amide group (C(=O)NH) linking the quinolone core to the acetamide moiety.
    • An acetamide moiety (CH3C(=O)NH), which may be involved in hydrogen bonding interactions.
    • An ethyl group (CH2CH3) attached to the quinolone ring, which can influence lipophilicity.

Chemical Reactions Analysis

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, generating the corresponding carboxylic acid and amine.
  • Nucleophilic substitution: The methoxy group may be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of multiple aromatic rings and the amide bond.
  • Solubility: The presence of the methoxy group may increase solubility in water compared to a similar compound without it. However, the multiple aromatic rings will likely limit overall water solubility.
  • Melting point and boiling point: Expected to be high due to the presence of multiple aromatic rings and the hydrogen bonding potential of the amide group.

XLogP3

4.7

Dates

Modify: 2023-08-16

Explore Compound Types